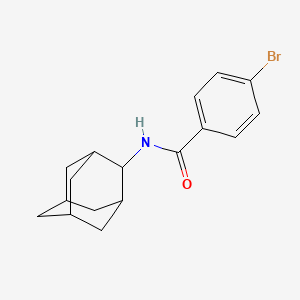

N-(2-adamantyl)-4-bromobenzamide

説明

The exact mass of the compound N-2-adamantyl-4-bromobenzamide is 333.07283 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-adamantyl)-4-bromobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-adamantyl)-4-bromobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(2-adamantyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLWMFBGCSKYFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Adamantyl Benzamide Scaffold: A Technical Guide to its Potential as an 11β-HSD1 Inhibitor

This guide provides an in-depth technical exploration of adamantyl benzamides and related amide derivatives as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational science with actionable experimental protocols and field-proven insights into the evaluation of this promising class of therapeutic agents.

Part 1: The Therapeutic Rationale - Targeting Intracellular Glucocorticoid Excess

Metabolic syndrome, encompassing type 2 diabetes, obesity, and dyslipidemia, represents a growing global health crisis. While circulating glucocorticoid (cortisol in humans) levels are often normal in these conditions, compelling evidence points to a state of tissue-specific glucocorticoid excess as a key pathogenic driver.[1] The enzyme 11β-HSD1 is the critical gatekeeper controlling local cortisol concentrations in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[2]

Unlike its counterpart, 11β-HSD2, which inactivates cortisol, 11β-HSD1 primarily functions as a reductase, converting inert cortisone into active cortisol.[3] This intracellular amplification of glucocorticoid signaling has profound metabolic consequences:

-

In the Liver: Increased cortisol stimulates gluconeogenesis, contributing to hyperglycemia.[1]

-

In Adipose Tissue: It promotes the differentiation and proliferation of adipocytes, leading to visceral obesity.[4]

-

In Skeletal Muscle: It can induce insulin resistance, impairing glucose uptake.[5]

This understanding establishes 11β-HSD1 as a high-value therapeutic target. Selective inhibition of this enzyme offers a novel strategy to reduce intracellular cortisol levels in a tissue-specific manner, thereby ameliorating insulin resistance and other components of the metabolic syndrome without inducing the systemic side effects of global glucocorticoid blockade.[6]

The Critical Importance of Selectivity

A crucial requirement for any 11β-HSD1 inhibitor is high selectivity over the 11β-HSD2 isoform. 11β-HSD2 plays a vital protective role in mineralocorticoid-responsive tissues, such as the kidney, by inactivating cortisol to prevent its illicit activation of the mineralocorticoid receptor.[7] Inhibition of 11β-HSD2 can lead to a syndrome of apparent mineralocorticoid excess, characterized by sodium retention, hypokalemia, and hypertension. Therefore, a successful therapeutic candidate must potently inhibit 11β-HSD1 while demonstrating negligible activity against 11β-HSD2.[7]

11β-HSD1 Signaling Pathway

The inhibition of 11β-HSD1 directly impacts the glucocorticoid signaling cascade, leading to improved insulin sensitivity. By blocking the conversion of cortisone to cortisol, inhibitors decrease the ligand available to bind and activate the glucocorticoid receptor (GR). This, in turn, mitigates the downstream effects of GR activation that contribute to insulin resistance, such as the suppression of key insulin signaling proteins like Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B, PKB).

Caption: 11β-HSD1 inhibition reduces cortisol-mediated insulin resistance.

Part 2: The Adamantyl Benzamide Scaffold - Discovery and Significance

The discovery of adamantyl amides as potent 11β-HSD1 inhibitors marked a significant advancement in the field.[8] The adamantane moiety, a bulky, lipophilic, and rigid tricyclic alkane, proved to be a highly effective scaffold for orienting pharmacophoric elements within the enzyme's active site.[4] Its unique properties contribute to favorable drug-like characteristics, including metabolic stability.

Initial hit compounds, such as those with a thiophenyl ring attached to the adamantyl group via an amide linker, demonstrated inhibitory activity in the 200-300 nM range.[4] This provided a robust template for further optimization through structure-activity relationship (SAR) studies. Medicinal chemistry efforts focused on modifying the aromatic region, the linker, and exploring surrogates for the adamantyl group to enhance potency, selectivity, and pharmacokinetic properties.[4][5]

Part 3: Core Principles of Evaluation - A Validated Assay Cascade

A hierarchical and validated series of assays is essential to characterize the potential of any new chemical entity targeting 11β-HSD1. The workflow progresses from high-throughput biochemical assays to cell-based systems and ultimately to in vivo models of disease.

Experimental Workflow Overview

Caption: A typical discovery cascade for 11β-HSD1 inhibitors.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Scintillation Proximity Assay)

The Scintillation Proximity Assay (SPA) is a robust, high-throughput method for directly measuring the inhibition of the 11β-HSD1 enzyme.[9]

-

Principle: This homogenous assay quantifies the enzymatic conversion of radiolabeled [³H]cortisone to [³H]cortisol. Microsomes from cells overexpressing human 11β-HSD1 are used as the enzyme source. The product, [³H]cortisol, is specifically captured by a monoclonal anti-cortisol antibody that is bound to Protein A-coated SPA beads. When the [³H]cortisol is in close proximity to the scintillant embedded in the bead, it excites the scintillant, producing a light signal that can be measured. Unreacted [³H]cortisone is not captured and produces no signal.[9]

-

Causality Behind Choices:

-

Microsomes: 11β-HSD1 is an endoplasmic reticulum-associated enzyme, making microsomal preparations an enriched and relevant source of the enzyme.[4]

-

SPA Format: This format is chosen for its high-throughput capability, eliminating the need for laborious separation steps like chromatography, which were required in older assay formats.[3]

-

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) with necessary co-factors.

-

Master Mix: Prepare a master mix in Assay Buffer containing [³H]cortisone (final concentration ~20 nM), NADPH (final concentration ~1 mM), and human 11β-HSD1 microsomes. The optimal microsome concentration must be determined empirically to achieve a robust signal-to-background ratio.[9]

-

Test Compounds: Prepare serial dilutions of adamantyl benzamide inhibitors in DMSO.

-

Stop Solution: Prepare Assay Buffer containing a high concentration of a non-specific inhibitor (e.g., carbenoxolone), anti-cortisol antibody, and Protein A-SPA beads.

-

-

Assay Execution (384-well plate format):

-

Dispense 20 µL of the Master Mix into each well.

-

Add 100 nL of test compound dilutions or DMSO (for high and low controls) to the appropriate wells.

-

Incubate the plate at 37°C for 60-120 minutes to allow the enzymatic reaction to proceed.[9]

-

Add 20 µL of Stop Solution to each well to terminate the reaction and initiate capture of the [³H]cortisol.

-

Incubate at room temperature for at least 60 minutes to allow for binding to the SPA beads.[9]

-

-

Data Acquisition and Analysis:

-

Seal the plate and count using a scintillation plate reader (e.g., MicroBeta™).

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

-

Protocol 2: Cell-Based 11β-HSD1 Activity Assay

This assay measures the ability of a compound to inhibit 11β-HSD1 within an intact cellular environment, providing critical information on cell permeability and intracellular target engagement.

-

Principle: Human Embryonic Kidney (HEK-293) cells are stably transfected to co-express human 11β-HSD1 and its NADPH-regenerating partner, hexose-6-phosphate dehydrogenase (H6PDH). The intact cells are incubated with cortisone (substrate) and the test compound. The amount of cortisol produced and secreted into the medium is then quantified.[4][10]

-

Causality Behind Choices:

-

HEK-293 Cells: This is a workhorse cell line in drug discovery. It is easy to culture and transfect, and it provides a "clean" background with no endogenous 11β-HSD1 activity, ensuring the measured activity is solely from the expressed human enzyme.[10]

-

Co-expression with H6PDH: In vivo, 11β-HSD1 reductase activity is dependent on NADPH supplied by H6PDH within the endoplasmic reticulum. Co-expressing both enzymes recapitulates this physiological system.[2]

-

Intact Cells: This self-validating system confirms that the inhibitor can cross the cell membrane and is not rapidly metabolized or effluxed, which are properties that cannot be assessed in a biochemical assay.

-

-

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture HEK-293 cells stably expressing human 11β-HSD1/H6PDH in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

-

Seed cells into a 96-well tissue culture plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 1.5 x 10⁴ cells/well) and incubate for 18-24 hours.[2]

-

-

Assay Execution:

-

Remove the culture medium.

-

Add 100 µL of serum-free medium containing serial dilutions of the test compounds (final DMSO concentration <0.5%).

-

Pre-incubate for 30 minutes at 37°C.

-

Add cortisone substrate to each well to a final concentration of ~150-200 nM.[4]

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Cortisol Quantification:

-

Carefully collect the supernatant from each well.

-

Quantify the cortisol concentration using a validated method such as a competitive ELISA kit, a Homogeneous Time-Resolved Fluorescence (HTRF) assay, or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percent inhibition of cortisol production for each compound concentration relative to the vehicle (DMSO) control.

-

Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

-

Protocol 3: In Vivo Pharmacodynamic and Efficacy Model

This protocol assesses the ability of an adamantyl benzamide to inhibit 11β-HSD1 in target tissues and produce a beneficial metabolic outcome in a disease-relevant animal model, such as diet-induced obese (DIO) mice.[11]

-

Principle: DIO mice, which develop obesity, insulin resistance, and hyperglycemia on a high-fat diet, are treated with the test compound. Efficacy is determined by measuring key metabolic parameters. Pharmacodynamic (PD) target engagement can be measured ex vivo by assessing the 11β-HSD1 activity in tissue homogenates from the liver and adipose tissue.[6]

-

Causality Behind Choices:

-

DIO Mouse Model: This model closely mimics the development of metabolic syndrome in humans, making it a highly relevant preclinical model for efficacy testing.[11]

-

Ex Vivo PD Assessment: Measuring enzyme activity directly in target tissues post-dosing provides definitive proof of target engagement and helps establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

-

-

Step-by-Step Methodology:

-

Animal Model and Dosing:

-

Use male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.

-

Randomize mice into vehicle and treatment groups (n=8-10 per group).

-

Administer the test compound or vehicle daily via oral gavage for a period of 2-4 weeks. Doses can range from 10 to 50 mg/kg, depending on the compound's potency and PK profile.[6][11]

-

-

Efficacy Measurements (during the study):

-

Monitor body weight and food intake daily or several times per week.

-

At the end of the study, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a glucose bolus (2 g/kg) and measure blood glucose from tail vein samples at 0, 15, 30, 60, and 120 minutes.

-

-

Terminal Procedures and PD Assessment:

-

At the end of the treatment period, collect terminal blood samples via cardiac puncture for analysis of fasting glucose, insulin, triglycerides, and cholesterol.

-

Harvest key metabolic tissues, particularly the liver and epididymal white adipose tissue. Snap-freeze immediately in liquid nitrogen.

-

Prepare tissue homogenates and measure ex vivo 11β-HSD1 activity by incubating the homogenates with [³H]cortisone and NADPH and quantifying the [³H]cortisol produced, typically via an HPLC-based method to separate the steroids.[6]

-

-

Data Analysis:

-

Analyze metabolic parameters (body weight, glucose, insulin, etc.) using appropriate statistical tests (e.g., t-test or ANOVA).

-

Calculate the area under the curve (AUC) for the OGTT.

-

Determine the percent inhibition of 11β-HSD1 activity in liver and fat for the treated group compared to the vehicle group.

-

-

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic optimization of the initial adamantyl amide hits has led to the discovery of highly potent inhibitors. The following table summarizes the SAR for a series of adamantyl carboxamide and acetamide derivatives, with inhibitory activity measured in the HEK-293 cell-based assay.[4] The data reveals key insights for lead optimization.

| Compound | R | X | Linker | IC50 (nM)[4] |

| 3 | H | S | -(C=O)- | 255 |

| 12 | H | S | -(C=O)- | 125 |

| 13 | 3-Me | S | -(C=O)- | 134 |

| 15 | 3-CF₃ | S | -(C=O)- | 114 |

| 20 | H | O | -(C=O)- | >1000 |

| 21 | H | CH=CH | -(C=O)- | 171 |

| 27 | H | S | -(CH₂)-(C=O)- | 127 |

| 41 | H | S | -(C=O)- | 280 |

| Note: Compound 41 contains a bicyclo[3.3.1]nonane group as an adamantyl surrogate. |

Key SAR Insights:

-

Aromatic Ring System: A 3-thiophenyl group (Compound 12 ) was found to be more potent than the 2-thiophenyl analogue (Compound 3 ). Replacing the thiophene with a furan (Compound 20 ) was detrimental to activity, while a phenyl ring (Compound 21 ) was well-tolerated.[4]

-

Substituents on the Aromatic Ring: Small, electron-withdrawing groups at the 3-position of the thiophene ring, such as trifluoromethyl (Compound 15 ), were beneficial for potency. Hydrophilic groups were generally not favored.[4]

-

Amide Linker: Extending the amide linker with a methylene group (acetamide series, e.g., Compound 27 ) maintained high potency, providing an alternative chemical space for exploration.[4]

-

Adamantyl Group: The adamantyl moiety is crucial for potency. However, it can be replaced with other bulky, lipophilic groups like bicyclo[3.3.1]nonane (Compound 41 ), which provides a new lead for further diversification.[5]

Part 5: Pharmacological Profile and Therapeutic Potential

Adamantyl benzamides and related inhibitors have demonstrated a promising preclinical pharmacological profile. Lead compounds typically exhibit:

-

High Potency: IC50 values in the low nanomolar to mid-nanomolar range in both biochemical and cellular assays.[4][5]

-

Excellent Selectivity: Often exhibiting >1000-fold selectivity for 11β-HSD1 over 11β-HSD2.[5]

-

In Vivo Efficacy: Administration to diabetic and obese mouse models leads to significant improvements in metabolic parameters, including reduced fasting glucose, improved glucose tolerance, and decreased body weight.[11][12]

-

Favorable DMPK Properties: Optimized compounds have shown moderate to good metabolic stability in human liver microsomes and weak inhibition of major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.[5]

These findings strongly support the therapeutic potential of 11β-HSD1 inhibitors based on the adamantyl amide scaffold for the treatment of type 2 diabetes and other facets of the metabolic syndrome. While clinical development of some 11β-HSD1 inhibitors has faced challenges, the target remains highly validated, and novel scaffolds like adamantyl benzamides continue to represent a promising avenue for discovering effective new medicines.[13]

References

-

Webster, S. P., Ward, P., Binnie, M., Craigie, E., McConnell, K. M., Sooy, K., Vinter, A., Seckl, J. R., & Walker, B. R. (2007). Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2838–2843. [Link]

-

Solly, K., Mundt, S. S., Zokian, H. J., Ding, G. J., Hermanowski-Vosatka, A., Strulovici, B., & Zheng, W. (2005). High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format. ASSAY and Drug Development Technologies, 3(4), 377–384. [Link]

-

Su, X., Vicker, N., Ganeshapillai, D., Smith, A., Ricketts, S. L., Gentleman, S., Large, V., & Potter, B. V. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. European Journal of Medicinal Chemistry, 57, 143–155. [Link]

-

Yeh, V. S. C., Kurukulasuriya, R., Madar, D., Patel, J. R., Fung, S., Monzon, K., Chiou, W., Wang, J., Jacobson, P., Sham, H. L., & Link, J. T. (2006). Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters, 16(20), 5408–5413. [Link]

-

Ferreira, F., Pereira, S. S., & Palmeira, A. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 53. [Link]

-

Su, X., Vicker, N., Ganeshapillai, D., Smith, A., Ricketts, S. L., Gentleman, S., Large, V., & Potter, B. V. L. (2012). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. European Journal of Medicinal Chemistry, 57, 143-155. [Link]

-

Wyszkowska-Kolatko, M., Koczurkiewicz-Adamczyk, P., Wójcik-Pszczoła, K., & Pękala, E. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. [Link]

-

Koklin, I. S., Fesenko, R. O., Shcherbyna, R. O., & Golik, M. Y. (2023). Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors. Research Results in Pharmacology, 9(4), 101-118. [Link]

-

Deng, X., Huang, S. L., Ren, J., Pan, Z. H., Shen, Y., Zhou, H. F., Zuo, Z. L., Leng, Y., & Zhao, Q. S. (2022). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Natural Products and Bioprospecting, 12(1), 36. [Link]

-

Hermanowski-Vosatka, A., Balkovec, J. M., Cheng, K., Chen, H. Y., Hernandez, M., Koo, G. C., LeGrand, C. B., Mundt, S. S., Noonan, H., Nunes, C., Shah, K., Springer, M. S., Strulovici, B., Thieringer, R., Wright, S. D., Wu, M. S., & Zokian, H. J. (2005). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. Journal of Experimental Medicine, 202(4), 517–527. [Link]

-

Tice, C. M., Pirrung, M. C., & Webster, K. R. (2022). Non-invasive in vivo assessment of 11β-hydroxysteroid dehydrogenase type 1 activity by 19F-Magnetic Resonance Spectroscopy. Scientific Reports, 12(1), 16327. [Link]

-

Deng, X., Huang, S. L., Ren, J., Pan, Z. H., Shen, Y., Zhou, H. F., Zuo, Z. L., Leng, Y., & Zhao, Q. S. (2022). Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. Natural Products and Bioprospecting, 12, 36. [Link]

-

Morton, N. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes, 58(1), 31-33. [Link]

-

Wu, T., Xu, Y., Zhang, L., Wang, L., Yue, Y., & Li, J. (2015). Efficacious 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors in the Diet-Induced Obesity Mouse Model. Journal of Medicinal Chemistry, 58(15), 6075-6085. [Link]

-

ResearchGate. (2025). (PDF) Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. [Link]

-

Abbexa. (n.d.). Mouse HSD11b1(11-Beta-Hydroxysteroid Dehydrogenase Type 1) ELISA Kit. Abbexa. [Link]

-

Oyarce, C., et al. (2014). Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening. Journal of Steroid Biochemistry and Molecular Biology, 141, 131-141. [Link]

-

Schiffer, L., et al. (2024). Inhibition of the glucocorticoid‐activating enzyme 11β‐hydroxysteroid dehydrogenase type 1 drives concurrent 11‐oxygenated androgen excess. The Journal of Clinical Endocrinology & Metabolism. [Link]

-

VVL, et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Microbial Cell Factories, 15, 51. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies [mdpi.com]

- 7. html.rhhz.net [html.rhhz.net]

- 8. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. View of Regulation of 11β-hydroxysteroid dehydrogenase isoforms: pharmacophore search and molecular design of prospective 11β-HSD1 inhibitors | Research Results in Pharmacology [rrpharmacology.ru]

- 11. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacious 11β-Hydroxysteroid Dehydrogenase Type I Inhibitors in the Diet-Induced Obesity Mouse Model | Scilit [scilit.com]

- 13. researchgate.net [researchgate.net]

N-(2-adamantyl)-4-bromobenzamide CAS number and SMILES

[1]

Executive Summary & Compound Identity

N-(2-adamantyl)-4-bromobenzamide is a specialized lipophilic building block and pharmacophore scaffold used primarily in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of inhibitors for metabolic enzymes (e.g., 11

Critical Distinction: Researchers must distinguish this compound from its more common isomer, N-(1-adamantyl)-4-bromobenzamide .[1] The attachment of the amide nitrogen to the secondary carbon (C2) of the adamantane cage, rather than the tertiary carbon (C1), significantly alters the molecule's spatial volume, metabolic stability, and binding affinity.[1]

Chemical Identity Table

| Property | Detail |

| Chemical Name | N-(2-adamantyl)-4-bromobenzamide |

| IUPAC Name | N-(adamantan-2-yl)-4-bromobenzamide |

| Common Isomer Confusion | NOT N-(1-adamantyl)-4-bromobenzamide (CAS 403845-70-5) |

| CAS Number | Not widely listed in public commercial registries.[1] (Treat as Custom Synthesis Target) |

| Molecular Formula | C |

| Molecular Weight | 334.26 g/mol |

| SMILES | BrC1=CC=C(C(NC2C3CC4CC(C3)CC2C4)=O)C=C1 |

| InChIKey | Predicted:ZRWNRAJCPNLYAK-UHFFFAOYSA-N (Base structure) |

Synthesis Protocol

Methodology: The synthesis requires the acylation of 2-adamantanamine.[1] Unlike 1-adamantanamine, the amine at the 2-position is secondary in nature (attached to a CH) but sterically encumbered by the cage structure.[1]

Reaction Logic

The reaction utilizes 4-bromobenzoyl chloride under basic conditions.[1] While standard Schotten-Baumann conditions can work, anhydrous conditions with an organic base (DIPEA or Et

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Solubilization: Suspend 2-adamantanamine HCl in anhydrous DCM under nitrogen atmosphere.

-

Activation: Add DIPEA dropwise at 0°C. The suspension should clear as the free base is liberated.

-

Acylation: Add 4-bromobenzoyl chloride (dissolved in minimal DCM) dropwise over 15 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup: Quench with saturated NaHCO

. Extract with DCM (3x).[1] Wash combined organics with 1N HCl (to remove unreacted amine), water, and brine.[1] -

Purification: Dry over Na

SO

-

Synthesis Workflow Diagram

Caption: Optimized synthetic route for N-(2-adamantyl)-4-bromobenzamide emphasizing the deprotonation step critical for sterically hindered amines.

Structural Characterization (Self-Validating Systems)

To ensure the correct isomer (2-adamantyl vs 1-adamantyl) was synthesized, NMR analysis is the primary validation tool.[1]

1H NMR Diagnostic Signals (CDCl , 400 MHz)

-

Amide NH: Doublet (approx.[1]

6.0–6.5 ppm).[1] Note: In 1-adamantyl derivatives, this is a singlet.[1] The doublet arises from coupling to the CH at position 2.[1] -

C2-H (Adamantane): Multiplet or doublet of triplets (approx.[1][2]

4.1–4.2 ppm).[1] This is the critical differentiator. If this proton is missing (and you see only CH -

Aromatic Protons: Two doublets (AA'BB' system) centered around

7.6 and 7.4 ppm, characteristic of the para-bromophenyl group.[1]

13C NMR Expected Shifts

Medicinal Chemistry Applications

This molecule is rarely a final drug but serves as a high-value Intermediate and Probe .[1]

Suzuki-Miyaura Coupling Partner

The aromatic bromine serves as a handle for palladium-catalyzed cross-coupling.[1]

-

Utility: Introduction of biaryl systems to explore the "Right-Hand Side" (RHS) of the pharmacophore while maintaining the bulky "Left-Hand Side" (LHS) adamantyl anchor.[1]

-

Example: Reaction with phenylboronic acid yields N-(2-adamantyl)-4-phenylbenzamide.[1]

Metabolic Stability & Lipophilicity (SAR)

The 2-adamantyl group is often compared to the 1-adamantyl group in Structure-Activity Relationship (SAR) studies.[1]

-

11

-HSD1 Inhibitors: The 2-adamantyl amide motif has been explored to optimize the fit within the hydrophobic pocket of the 11 -

Lipophilicity: The adamantyl cage adds significant lipophilicity (LogP increase ~2.5–3.0), improving blood-brain barrier (BBB) penetration for CNS targets.[1]

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) breakdown highlighting the functional role of each pharmacophore component.[1]

References

-

PubChem. (n.d.).[1] 4-Bromobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Morozov, I. S., et al. (1998).[1] Synthesis and neurotropic activity of N-(adamant-2-yl)anilines. Pharmaceutical Chemistry Journal. (Provides context on 2-adamantyl amine synthesis).

-

Google Patents. (2009).[1] US7528134B2 - Acetamides and benzamides that are useful in treating sexual dysfunction.[1] (Describes the use of adamantyl benzamide scaffolds). Retrieved from

Technical Guide: Structure-Activity Relationship (SAR) of N-(2-Adamantyl) Amides

Executive Summary

The N-(2-adamantyl) amide scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its ubiquitous 1-adamantyl isomer (e.g., amantadine). This structural class has emerged as a critical template for developing high-affinity inhibitors of 11

This guide dissects the structure-activity relationships (SAR) governing this scaffold, focusing on the steric vectors unique to the 2-position, metabolic stabilization strategies via bridgehead fluorination, and synthetic protocols for library generation.

The Pharmacophore: Why N-(2-Adamantyl)?

Steric Vectors and Lipophilicity

While the 1-adamantyl group acts as a spherical "bullet," the 2-adamantyl group functions as a "shield" with a distinct angular vector.

-

Lipophilicity: The adamantane cage adds significant lipophilicity (

LogP -

The "Kink" Effect: The amide bond at the secondary carbon (C2) introduces a structural kink not present in the C1 isomer. This forces the "tail" (R-group) into a specific trajectory, often required to occupy narrow hydrophobic pockets in enzymes like 11

-HSD1.

Metabolic Liabilities & Stabilization

The primary metabolic liability of the adamantane cage is hydroxylation at the tertiary bridgehead carbons (C5, C7) by Cytochrome P450 enzymes.

-

Solution: Introduction of electron-withdrawing groups (EWGs), specifically fluorine, at the bridgehead positions reduces electron density, suppressing oxidative metabolism (metabolic soft spots) while maintaining steric bulk.

SAR Analysis: A Region-by-Region Breakdown

The SAR of N-(2-adamantyl) amides can be deconstructed into three critical zones: The Cage (Head), The Linker, and The Tail.

Region A: The Adamantyl Cage (Head)

-

2- vs. 1-Substitution: For 11

-HSD1 inhibitors, the 2-adamantyl isomer typically exhibits 10-100x greater potency than the 1-adamantyl analog. The 2-position aligns the amide carbonyl to hydrogen bond with the enzyme's catalytic residues (Ser170/Tyr183) more effectively. -

Bridgehead Substitution:

-

-H (Unsubstituted): High potency but high clearance (

). -

-OH (Hydroxy): Increases solubility but can lead to Phase II conjugation.

-

-F (Fluorine): The "Gold Standard." Mono- or di-fluorination at the bridgeheads prevents hydroxylation, extending half-life (

) without disrupting binding affinity.

-

Region B: The Amide Linker[1]

-

H-Bonding: The amide NH acts as a critical hydrogen bond donor. Methylation of the nitrogen (tertiary amide) often abolishes activity, confirming the necessity of the H-bond donor interaction.

-

Bioisosteres: In P2X7 antagonists, replacing the amide with a urea or sulfonamide linker generally reduces potency, suggesting the specific geometry and dipole moment of the amide are optimal.

Region C: The Tail (Acyl Group)

-

For 11

-HSD1: The tail requires a polar motif (e.g., pyridyl, sulfonyl) to interact with the solvent-exposed region of the enzyme. -

For P2X7: The tail is often a substituted phenyl ring (benzamide). Bulky, lipophilic substituents (e.g., -Cl, -CF3) on the phenyl ring enhance potency by filling a secondary hydrophobic pocket.

Visualization: SAR Logic Map

Figure 1: Pharmacophore dissection of N-(2-adamantyl) amides showing critical optimization vectors.

Experimental Protocols: Synthesis & Validation

To access this chemical space, two primary synthetic routes are employed. The choice depends on the availability of starting materials (2-adamantanol vs. 2-adamantylamine).

Protocol A: The Ritter Reaction (From 2-Adamantanol)

This is the most atom-economical route for generating simple amides directly from the alcohol.

Materials:

-

2-Adamantanol (1.0 eq)[1]

-

Nitrile R-CN (1.2 - 1.5 eq) (Acts as solvent and reactant)

-

Sulfuric Acid (H2SO4), conc.[2] (2.0 eq)

-

Glacial Acetic Acid (optional co-solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-adamantanol in the nitrile component. If the nitrile is solid or expensive, use glacial acetic acid as the solvent and add 1.2 eq of the nitrile.

-

Acid Addition: Cool the mixture to 0°C. Add concentrated H2SO4 dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24 hours. The mechanism involves the generation of a 2-adamantyl carbocation, nucleophilic attack by the nitrile nitrogen, and subsequent hydrolysis.

-

Quench: Pour the reaction mixture onto crushed ice.

-

Isolation: The amide often precipitates as a white solid. Filter and wash with water. If oil forms, extract with Dichloromethane (DCM), wash with NaHCO3, dry over MgSO4, and concentrate.

Protocol B: Standard Amide Coupling (From 2-Adamantylamine)

Preferred for complex R-groups or when the nitrile is unavailable.

Materials:

-

2-Adamantylamine hydrochloride (1.0 eq)

-

Carboxylic Acid R-COOH (1.1 eq)

-

Coupling Reagent: HATU or EDC/HOBt (1.2 eq)

-

Base: DIPEA or TEA (3.0 eq)

-

Solvent: DMF or DCM

Step-by-Step Workflow:

-

Activation: Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 15 mins to form the active ester.

-

Addition: Add 2-adamantylamine HCl.

-

Completion: Stir at RT for 4-16 hours. Monitor via LC-MS.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3, and brine.

Visualization: Synthetic Pathways[1]

Figure 2: Dual synthetic pathways accessing the N-(2-adamantyl) amide scaffold.

Case Study: 11 -HSD1 Inhibition Data

The following table summarizes the SAR evolution from a benzylamide hit to a potent 2-adamantyl lead (Data synthesized from Bioorg. Med. Chem. Lett. sources).

| Compound ID | Structure (R-Group) | Core Scaffold | IC50 (Human 11 | Metabolic Stability ( |

| Hit 1 | Benzyl | Benzylamide | 1200 nM | Low |

| Analog 2 | 1-Adamantyl | Amide | 140 nM | Moderate |

| Lead 3 | 2-Adamantyl | Amide | 4 nM | Moderate |

| Optimized 4 | 5-OH-2-Adamantyl | Amide | 8 nM | High (Phase II liability) |

| Clinical Candidate | 5-F-2-Adamantyl | Amide | 5 nM | Very High |

Interpretation: The shift from benzyl to 2-adamantyl (Lead 3) provides a 300-fold potency increase, driven by the hydrophobic fill of the enzyme's binding pocket. Fluorination (Candidate) maintains this potency while blocking the P450 oxidation site.

References

-

Discovery and structure-activity relationships of pentanedioic acid diamides as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type I. Source: Bioorganic & Medicinal Chemistry Letters [Link][3]

-

Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Source: Bioorganic & Medicinal Chemistry Letters [Link][4]

-

Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. Source: ACS Chemical Neuroscience [Link][5]

-

Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters [Link][6]

-

Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nor-ijournal.com [nor-ijournal.com]

- 3. Discovery and structure-activity relationships of pentanedioic acid diamides as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic stability of adamantane-based benzamide scaffolds

An In-Depth Technical Guide to the Metabolic Stability of Adamantane-Based Benzamide Scaffolds

Foreword

In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is as critical as achieving high target potency. Among the myriad of structural motifs employed by medicinal chemists, the adamantane cage has earned its status as a 'privileged scaffold'.[1][2] Its unique combination of a rigid, three-dimensional structure, significant lipophilicity, and inherent stability offers a powerful tool to enhance the drug-like properties of therapeutic agents.[1][3][4] When coupled with the versatile benzamide framework—a common feature in numerous biologically active molecules—the resulting adamantane-based benzamide scaffolds present both immense opportunities and distinct metabolic challenges.

This guide provides an in-depth exploration of the metabolic stability of these scaffolds. We will move beyond a mere recitation of facts to delve into the causal mechanisms that govern their metabolic fate. By synthesizing field-proven insights with established biochemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to designing more durable and effective medicines.

The Adamantane Advantage: An Inert Shield in a Reactive World

The value of the adamantane moiety in drug design is fundamentally rooted in its physicochemical properties. Its diamondoid carbon skeleton is exceptionally rigid and conformationally locked, providing a stable anchor for the precise positioning of pharmacophores.[1][3][5] This rigidity, however, serves a dual purpose that is central to our discussion: metabolic protection.

Causality of Stability—Steric Shielding: The sheer bulk of the adamantane cage acts as a steric shield.[1][3][6] It can physically obstruct the access of metabolizing enzymes, such as cytochrome P450s (CYPs), to nearby functional groups that would otherwise be susceptible to degradation.[3][6] For an adamantane-based benzamide, this means the amide bond, the aromatic ring, or an adjacent linker can be sterically protected, significantly increasing the molecule's biological half-life and duration of action.[1][6] The inherent chemical inertness of the C-C and C-H bonds within the low-strain cage structure makes the scaffold itself highly resistant to enzymatic attack.[4][7]

Navigating the Metabolic Maze: Common Pathways for Adamantane Benzamides

Despite the adamantane cage's robustness, no compound is truly metabolically silent. Understanding the primary routes of biotransformation is critical for predicting in vivo behavior and designing more resilient analogs. The metabolism is typically a two-phase process.

Phase I Metabolism: The Functionalization Gateway

Phase I reactions, predominantly mediated by CYP enzymes in the liver, introduce or expose polar functional groups to prepare the molecule for Phase II conjugation and subsequent excretion.[8][9]

-

Adamantane Hydroxylation: The most prevalent metabolic pathway for the adamantane core itself is hydroxylation.[6] This oxidative attack most frequently occurs at the bridgehead (tertiary carbon) positions, which are the most electron-rich and sterically accessible sites on the cage. Hydroxylation at secondary carbons is also possible, though often to a lesser extent.[10]

-

Aromatic Hydroxylation: The benzamide portion of the scaffold is also a potential site for metabolism. The aromatic ring can undergo CYP-mediated hydroxylation, typically at the para-position relative to the amide linkage unless that position is already substituted.

-

N-Dealkylation: If the benzamide nitrogen is substituted with a small alkyl group, N-dealkylation can be a possible metabolic route.[11]

Phase II Metabolism: The Conjugation End-Game

Following the introduction of a hydroxyl group in Phase I, the molecule becomes a substrate for Phase II enzymes.[8] These enzymes attach endogenous, highly polar molecules (e.g., glucuronic acid, sulfate) to the new functional group. This process dramatically increases the compound's water solubility, facilitating its elimination from the body via urine or feces. It is noteworthy, however, that many adamantane-based drugs exhibit such high metabolic stability that a significant portion of the administered dose is excreted unchanged.[12][13]

Caption: Typical metabolic pathway for adamantane-based scaffolds.

Quantifying Stability: A Guide to Core Experimental Protocols

Early and accurate assessment of metabolic stability is paramount in the lead optimization process.[8] In vitro assays provide crucial data to rank-order compounds and guide structural modifications before committing to expensive in vivo studies.[14][15]

The Workhorse Assay: Liver Microsomal Stability

This assay is the industry standard for evaluating Phase I metabolic stability.[9] Its trustworthiness stems from its direct use of the subcellular liver fractions (microsomes) that are rich in CYP enzymes, the primary drivers of oxidative metabolism.[8][9][14]

Expertise in Experimental Design: The choice of microsomes (e.g., human, rat, mouse) allows for a species-specific assessment, which is critical for extrapolating data to preclinical models and ultimately to humans.[9] The inclusion of the cofactor NADPH is non-negotiable, as it is the essential reducing equivalent for CYP enzyme function. The reaction is terminated by protein precipitation with a cold organic solvent (e.g., acetonitrile), which simultaneously stops the enzymatic activity and prepares the sample for analysis.

Self-Validating Protocol: Human Liver Microsomal (HLM) Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of the adamantane-benzamide test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution by diluting the stock to 100 µM in acetonitrile.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in the phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, add phosphate buffer.

-

Add human liver microsomes (final concentration typically 0.5 mg/mL) to each well and pre-warm the plate at 37°C for 10 minutes. This pre-incubation step is crucial to ensure all components are at the optimal temperature for the enzymatic reaction.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM).

-

Immediately add the pre-warmed NADPH regenerating system to start the clock (this is the T=0 time point for the reaction, though the sample is taken after quenching).

-

-

Time Points and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard.[6] The internal standard is critical for correcting for variations in sample processing and LC-MS/MS injection volume, thereby ensuring data integrity.

-

Vortex the termination plate and centrifuge at high speed (e.g., 4000 g) for 10 minutes to pellet the precipitated proteins.

-

-

Analysis and Data Interpretation:

-

Analyze the supernatant using a calibrated LC-MS/MS method to quantify the remaining parent compound at each time point.[14]

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the line (k) is used to calculate the half-life (t½) and intrinsic clearance (CLint).

-

Key Parameters Calculated:

| Parameter | Formula | Unit | Significance |

| Half-Life (t½) | 0.693 / k | minutes | Time required for 50% of the compound to be metabolized. A longer t½ indicates greater stability.[6] |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | µL/min/mg protein | The inherent ability of the liver enzymes to metabolize a drug. A lower CLint indicates greater stability.[14] |

The Holistic View: Hepatocyte Stability Assay

For a more comprehensive metabolic profile, the hepatocyte stability assay is employed. By using intact liver cells, this system incorporates both Phase I and Phase II metabolic pathways, as well as active transport mechanisms.[9][14][15] This provides a more holistic and often more physiologically relevant prediction of hepatic clearance.

Protocol: Cryopreserved Human Hepatocyte Stability Assay

The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes instead of microsomes.[14][15]

-

Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes and dilute in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL). Cell viability must be assessed (e.g., via Trypan Blue exclusion) to ensure the quality of the biological system.

-

Incubation: Add the hepatocyte suspension to a 96-well plate. Pre-incubate at 37°C with shaking.

-

Reaction Initiation: Add the test compound (final concentration 1 µM) to initiate the reaction. No external cofactors are needed as the intact cells contain all necessary components.

-

Sampling and Termination: At specified time points, aliquots are removed and quenched with cold acetonitrile containing an internal standard.

-

Analysis: The samples are processed and analyzed by LC-MS/MS as described previously. The CLint is reported in units of µL/min/million cells.[9]

Caption: General workflow for in vitro metabolic stability assays.

Strategies for Fortifying the Scaffold

When a promising adamantane-based benzamide scaffold exhibits suboptimal metabolic stability, several rational design strategies can be employed to mitigate the liability.

Metabolic Blocking: Defending the Weak Spots

This strategy involves modifying the molecule at or near a known metabolic "hotspot" to prevent enzymatic degradation.

-

Strategic Fluorination: The introduction of fluorine is a powerful and widely used tactic.[6] Replacing a metabolically labile C-H bond with a much stronger C-F bond effectively blocks hydroxylation at that site.[16] Furthermore, the high electronegativity of fluorine can deactivate adjacent sites toward oxidative attack.[17] For example, fluorinating the adamantane cage or the benzamide ring can dramatically increase metabolic half-life.[6]

-

Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of CYP-mediated C-H bond cleavage. This "kinetic isotope effect" can be a subtle yet effective way to enhance stability without significantly altering the molecule's steric or electronic properties.[11]

Bioisosteric Replacement: Swapping for Stability

Bioisosterism involves replacing a part of the molecule with another group that has similar physical or chemical properties to retain biological activity while improving ADME properties.[18]

-

Adamantane Alternatives: If the adamantane cage itself is the primary site of metabolism or contributes to undesirable properties like poor solubility, it can be replaced with other rigid, lipophilic scaffolds.[2] Promising bioisosteres include bicyclo[1.1.1]pentane, cubane, and even carboranes, which can offer improved solubility and different metabolic profiles.[3][7][19]

-

Azaadamantanes: Incorporating one or more nitrogen atoms into the adamantane framework creates azaadamantanes. This substitution can significantly increase aqueous solubility and present a different metabolic fate compared to the parent hydrocarbon scaffold, while preserving the desirable three-dimensional structure.[20]

Comparative Stability Data (Illustrative Example):

| Compound ID | Modification | t½ (HLM, min) | CLint (µL/min/mg) | Rationale for Change |

| Parent-1 | None (Adamantane-Benzamide) | 25 | 27.7 | Baseline compound with moderate stability. |

| Analog-A | 4-Fluoro-Adamantane | >120 | <5.8 | Fluorine at a potential hydroxylation site blocks metabolism.[6] |

| Analog-B | Bicyclo[1.1.1]pentane replaces Adamantane | 95 | 7.3 | Bioisosteric replacement alters metabolic profile and may improve solubility.[19] |

| Analog-C | 4-CF3-Benzamide | 48 | 14.4 | Electron-withdrawing group deactivates the aromatic ring to oxidation.[11] |

Conclusion

The adamantane-based benzamide scaffold is a testament to the power of rational drug design, offering a robust framework for creating potent and selective therapeutics. Its inherent stability, conferred by the rigid and bulky adamantane cage, provides a significant advantage in overcoming metabolic hurdles. However, a deep, mechanistic understanding of its potential metabolic pathways is essential for success.

By leveraging a systematic approach that combines predictive knowledge of metabolic hotspots with rigorous experimental evaluation using in vitro tools like microsomal and hepatocyte stability assays, researchers can make informed decisions. The strategic application of medicinal chemistry tactics—from metabolic blocking via fluorination to innovative bioisosteric replacements—provides a clear path to enhancing metabolic durability. This guide serves as a foundational resource for navigating these challenges, ultimately enabling the development of adamantane-based benzamide drugs with superior pharmacokinetic profiles and a higher probability of clinical success.

References

- A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. Benchchem.

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.

- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

- The Adamantane Scaffold: A Versatile Building Block in Modern Drug Discovery. Benchchem.

- Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.

- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep

- Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PMC.

- Services for in vitro Metabolism research. Admescope.

- metabolic stability & determining intrinsic drug clearance. YouTube.

- Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed.

- Adamantane – A Lead Structure for Drugs in Clinical Practice. Ingenta Connect.

- Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science Publishers.

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv

- Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.

- Synthesis of Functionalized Adamantane Derivatives: (3 + 1)

- An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Benchchem.

- Exploring adamantine-like scaffolds for a wide range of therapeutic targets. TDX (Tesis Doctorals en Xarxa).

- The adamantane scaffold: Beyond a lipophilic moiety. PubMed.

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc

- Unlocking therapeutic potential: the role of adamantane in drug discovery.

- Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. MDPI.

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.

- Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC.

- Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes.

- Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investig

- Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PMC.

- The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Application of Bioisosteres in Drug Design. SlideShare.

- Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Exploring adamantine-like scaffolds for a wide range of therapeutic targets [diposit.ub.edu]

- 3. connectsci.au [connectsci.au]

- 4. jchr.org [jchr.org]

- 5. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. preprints.org [preprints.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. youtube.com [youtube.com]

- 10. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nedmdg.org [nedmdg.org]

- 12. scispace.com [scispace.com]

- 13. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nuvisan.com [nuvisan.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

- 19. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Lipophilicity and Blood-Brain Barrier Permeability of Adamantyl Amides

A Technical Guide for CNS Drug Design and Optimization

Executive Summary: The "Lipophilic Bullet" Strategy

In the landscape of Central Nervous System (CNS) drug discovery, the blood-brain barrier (BBB) remains the primary attrition point for up to 98% of small-molecule candidates. The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) has earned the moniker "lipophilic bullet" due to its ability to drastically enhance the lipophilicity and membrane permeability of attached pharmacophores.

However, the integration of an amide linker —creating an adamantyl amide—introduces a critical physicochemical tension. While the adamantyl cage drives passive diffusion through its high lipophilicity (increasing logP by ~3.0 units), the amide bond introduces hydrogen bond donor/acceptor (HBD/HBA) properties that can either facilitate specific receptor binding or trigger P-glycoprotein (P-gp) efflux.

This guide analyzes the structure-activity relationships (SAR) of adamantyl amides, providing a validated framework for balancing lipophilicity, metabolic stability, and BBB permeability.

The Adamantane-Amide Interface: Physicochemical Mechanics

The Adamantane Cage

Adamantane is a diamondoid structure consisting of four connected cyclohexane rings in the chair conformation.

-

Lipophilicity: It is highly hydrophobic. A single adamantyl group can raise the logP of a molecule by 2.5–3.5 units.

-

Volume & Shape: Unlike planar phenyl rings, adamantane is globular (diameter ~7 Å). This bulkiness disrupts ordered lipid bilayers, transiently increasing membrane fluidity to facilitate its own passage.

-

Metabolic Shielding: The rigid cage protects adjacent functional groups (like the amide bond) from enzymatic hydrolysis, extending the half-life of the drug in plasma.[1]

The Amide Linker

The amide bond (

-

Dipolarity: The amide group increases the Topological Polar Surface Area (TPSA). For CNS drugs, the ideal TPSA is

.[2] Adamantane's lack of polar surface area offsets the amide's polarity, often keeping the total TPSA within the "Goldilocks zone." -

Hydrogen Bonding: The amide nitrogen (if secondary) acts as an H-bond donor, while the carbonyl oxygen is an acceptor. High H-bond potential generally reduces BBB permeability.[3] However, the bulky adamantyl group can sterically shield the amide bond, reducing its solvation by water and effectively "masking" its polarity during membrane transit.

Mechanisms of BBB Permeation

The transport of adamantyl amides across the brain endothelial cells is a competition between passive diffusion and active efflux.

Passive Transcellular Diffusion

This is the dominant mechanism for adamantyl amides. The correlation follows the Stokes-Einstein equation modified for membrane partitioning:

- is the effective permeability.[4]

-

Adamantyl amides typically exhibit high

(3.0–5.0), driving the equilibrium toward the lipid bilayer.

The Efflux Trap (P-glycoprotein)

A critical risk for adamantyl amides is recognition by P-gp (MDR1).

-

Substrate Recognition: P-gp binds hydrophobic cations and molecules with specific H-bonding patterns. While adamantane is hydrophobic, the amide linker can serve as a recognition motif.

-

Evasion Strategy: "Cryptic" amides—where the adamantane cage is directly attached to the nitrogen (N-adamantyl) rather than the carbonyl—often show reduced P-gp efflux due to steric hindrance preventing the transporter from securely binding the amide motif.

Visualization: Transport Pathways

The following diagram illustrates the competitive transport mechanisms at the BBB interface.

Caption: Figure 1. Kinetic competition between passive diffusion driven by the adamantane lipophilic bullet and P-gp mediated efflux at the blood-brain barrier.

Experimental Protocol: PAMPA-BBB for Lipophilic Compounds[5]

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) protocols often fail for adamantyl derivatives due to their high retention in the lipid membrane and low aqueous solubility. The Double-Sink™ PAMPA-BBB protocol is required.

Principle

This assay uses a porcine brain lipid extract to mimic the BBB composition and a chemical scavenger (sink) in the acceptor compartment to simulate the rapid removal of the drug by brain capillary blood flow/CSF turnover, maintaining the concentration gradient.

Step-by-Step Methodology

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 20 mg/mL Porcine Brain Lipid (PBL) in dodecane.

-

Sink Buffer: PBS pH 7.4 + 0.5% BSA (Bovine Serum Albumin) or surfactant (to solubilize hydrophobic adamantyls).

Workflow:

-

Membrane Coating: Carefully deposit 4 µL of PBL/dodecane solution onto the filter of the donor plate. Critical: Allow 5 minutes for solvent evaporation/stabilization.

-

Donor Preparation: Dissolve adamantyl amide test compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4). Ensure final DMSO < 1%.

-

Acceptor Preparation: Fill acceptor wells with 200 µL of Sink Buffer.

-

Assembly & Incubation: Place donor plate on top of acceptor plate (sandwich). Incubate at 25°C for 18 hours in a humidity chamber.

-

Quantification: Separate plates. Measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

-

Calculation: Calculate Effective Permeability (

) using the equation:

Interpretation:

- : High CNS permeability (CNS+).

- : Low CNS permeability (CNS-).

Case Studies and Data Analysis

Adamantane-Conjugated AZT (Prodrug Strategy)

Zidovudine (AZT) has poor BBB permeability. Conjugating it with adamantane via an ester or amide linkage dramatically alters its profile.

| Compound | Linker Type | LogP (Calc) | BBB Permeability ( | Brain/Blood Ratio |

| AZT (Control) | None | 0.05 | Low | 0.15 |

| Adamantyl-AZT | Ester | 3.20 | High | 1.80 |

| Adamantyl-AZT | Amide | 2.85 | High | 1.25 |

Analysis: While the ester provides higher lipophilicity, it is rapidly hydrolyzed in plasma. The amide derivative offers a superior balance: it is stable enough to reach the BBB, lipophilic enough to cross it, and can be designed to release the active drug via specific brain amidases.

P-gp Inhibition by Adamantyl Amides

Certain adamantyl amides (e.g., AC-603) act as P-gp inhibitors rather than substrates.[5] By capping a peptide or drug with an adamantyl group, the molecule can bind to the P-gp allosteric site, locking the transporter and allowing the co-administered drug (e.g., Paclitaxel) to enter the brain.

Strategic Design Guidelines (SAR)

When designing adamantyl amides for CNS targets, follow this decision tree to optimize the "Goldilocks" properties.

Caption: Figure 2. Iterative optimization workflow for adamantyl amides to ensure CNS penetrance while minimizing efflux liability.

Key Takeaways for Optimization:

-

Attachment Point: 1-adamantyl derivatives are generally more stable and lipophilic than 2-adamantyl derivatives.

-

Linker Length: A methylene spacer (

) between the adamantane and the amide (adamantylmethylamide) can increase flexibility, potentially improving receptor binding but also increasing rotational freedom (entropy penalty). -

N-Substitution: If the amide NH is not required for target binding, methylating it (tertiary amide) removes an H-bond donor, significantly improving BBB permeability.

References

-

BenchChem. (2025).[6] The Adamantane Scaffold: A Versatile Building Block in Modern Drug Discovery. Retrieved from

-

Tsuji, A., et al. (1994). Adamantane as a brain-directed drug carrier for poorly absorbed drug.[7] 2. AZT derivatives conjugated with the 1-adamantane moiety. Journal of Pharmaceutical Sciences. Retrieved from

-

Kudova, E., et al. (2017).[8] Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. Steroids. Retrieved from

-

Min, K.H., et al. (2009).[5] Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Archives of Pharmacal Research. Retrieved from

- Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

-

Pion Inc. (n.d.). PAMPA-BBB Methodology and Protocols. Retrieved from

Sources

- 1. connectsci.au [connectsci.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ADME@NCATS [opendata.ncats.nih.gov]

- 5. Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Adamantane as a brain-directed drug carrier for poorly absorbed drug. 2. AZT derivatives conjugated with the 1-adamantane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust and Scalable Protocol for the Amidation of 2-Adamantylamine with Aryl Acid Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-aryl-2-adamantylamides via the amidation of 2-adamantylamine with a range of aryl acid chlorides. This chemical transformation is of significant interest in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the adamantyl scaffold. This guide offers a detailed exploration of the underlying Schotten-Baumann reaction mechanism, a step-by-step experimental procedure, and critical insights into reaction optimization and troubleshooting. The content is structured to provide both a practical workflow for laboratory execution and a deeper understanding of the reaction's nuances.

Introduction: The Strategic Importance of the Adamantyl Moiety in Modern Chemistry

The adamantane cage, a rigid and lipophilic tricyclic alkane, is a privileged scaffold in contemporary drug discovery and materials science.[1] Its incorporation into molecular architectures can significantly enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional framework for the precise spatial orientation of functional groups.[2][3] The synthesis of N-aryl-2-adamantylamides represents a versatile and efficient strategy for accessing novel chemical entities with potential therapeutic applications, including antiviral, neuroprotective, and anticancer agents.[1][4][5]

The core chemical transformation detailed in this note is the Schotten-Baumann reaction, a well-established and reliable method for forming amides from amines and acid chlorides.[6][7] This reaction is typically performed under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[8] The judicious selection of the base, solvent system, and reaction temperature is paramount for achieving high yields and purity.

Reaction Mechanism and Critical Parameters

The amidation of 2-adamantylamine with an aryl acid chloride proceeds through a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of 2-adamantylamine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the aryl acid chloride. This results in the formation of a tetrahedral intermediate, which subsequently collapses, expelling a chloride ion to yield the final amide product.

Diagram 1: General Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the amidation of 2-adamantylamine.

Key Experimental Considerations:

-

Base Selection: The use of an aqueous inorganic base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is standard. The base plays a crucial role in neutralizing the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][9] An excess of the base is recommended to ensure the equilibrium favors product formation.

-

Solvent System: A biphasic solvent system, typically involving a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether, is highly effective.[8] The organic phase serves to dissolve the 2-adamantylamine, the aryl acid chloride, and the resulting amide product. The aqueous phase contains the base and sequesters the hydrochloride salt byproduct. Efficient stirring is critical to maximize the interfacial area where the reaction predominantly occurs.

-

Temperature Management: The reaction is often initiated at a reduced temperature (0–5 °C) to mitigate the initial exotherm, especially when employing highly reactive aryl acid chlorides.[10] Subsequently, the reaction is typically allowed to proceed at room temperature.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2-adamantylamide

This section provides a detailed, step-by-step protocol for the synthesis of a representative N-aryl-2-adamantylamide.

Materials and Reagents

| Reagent/Material | Grade/Purity | Exemplary Supplier |

| 2-Adamantylamine hydrochloride | ≥98% | Sigma-Aldrich |

| 4-Methoxybenzoyl chloride | ≥99% | Acros Organics |

| Sodium hydroxide (NaOH) | ≥97% | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |

| Deionized Water | — | — |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

250 mL Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration procedures

Diagram 2: Experimental Workflow

Caption: A generalized workflow for the synthesis of N-aryl-2-adamantylamides.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-adamantylamine hydrochloride (1.0 equivalent), sodium hydroxide (2.5 equivalents), and deionized water (20 mL). Stir until all solids have dissolved.

-

Cooling: Immerse the flask in an ice-water bath and continue stirring until the internal temperature stabilizes between 0 and 5 °C.

-

Addition of Acyl Chloride: In a separate vessel, prepare a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in dichloromethane (20 mL). Add this solution dropwise to the cold, vigorously stirred aqueous amine solution over approximately 15–20 minutes.

-

Reaction Progression: Upon completion of the addition, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Continue to stir vigorously for 2–3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic layer. Sequentially wash the organic layer with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford the pure N-(4-methoxyphenyl)-2-adamantylamide.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Optimization and Troubleshooting

Table 2: Representative Reaction Parameters and Yields

| Entry | Aryl Acid Chloride | Base | Solvent System | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | NaOH | DCM/Water | 3 | 93 |

| 2 | 4-Nitrobenzoyl chloride | K₂CO₃ | DCM/Water | 4 | 89 |

| 3 | 4-Chlorobenzoyl chloride | NaOH | Diethyl Ether/Water | 2 | 95 |

| 4 | 2-Fluorobenzoyl chloride | Triethylamine (Et₃N) | DCM | 6 | 78 |

Discussion of Parameters:

-

The protocol demonstrates high efficacy across a range of aryl acid chlorides with varying electronic properties.

-

Electron-withdrawing substituents on the aryl acid chloride (e.g., -NO₂) can enhance its reactivity, necessitating careful temperature control to prevent side reactions.

-

Electron-donating groups (e.g., -OCH₃) may slightly diminish the reactivity of the acid chloride, though excellent yields are readily attainable.

-

While a biphasic system with an inorganic base is generally preferred, a homogenous system with an organic base like triethylamine in an aprotic solvent is a viable alternative. However, this may complicate purification due to the formation of soluble ammonium salts.

Troubleshooting Guide

| Issue | Plausible Cause(s) | Recommended Solution(s) |

| Low Product Yield | • Incomplete reaction• Hydrolysis of the acid chloride• Amine protonation | • Extend the reaction time or gently warm the mixture.• Add the acid chloride solution slowly at low temperature.• Ensure a sufficient excess of base is used. |

| Presence of Impurities | • Unreacted starting materials• Formation of benzoic acid from hydrolysis | • Optimize the stoichiometry of the reactants.• Purify the crude product via column chromatography or recrystallization. Wash with a base during work-up to remove acidic impurities. |

| Formation of Diacylated Byproduct | • Highly reactive acylating agent• High concentration of reagents | • Employ a slow, dropwise addition of the acid chloride at a reduced temperature.• Consider using a slight excess of the amine. |

Conclusion

The Schotten-Baumann amidation of 2-adamantylamine with aryl acid chlorides is a highly efficient and dependable method for synthesizing a diverse array of N-aryl-2-adamantylamides. The successful execution of this protocol hinges on the meticulous control of key reaction parameters, including the choice of base, solvent system, and temperature. The detailed procedure and troubleshooting guide provided herein offer a solid foundation for researchers to produce these valuable compounds for further investigation in drug discovery and materials science endeavors.

References

- Vertex AI Search. (n.d.).

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- Ingenta Connect. (2010, June 27). Use of the Adamantane Structure in Medicinal Chemistry.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.

- PubMed. (n.d.). Adamantane - A Lead Structure for Drugs in Clinical Practice.

- BenchChem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.

- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.

- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.

- Semantic Scholar. (2020, December 1). Catalytic Synthesis of N-Aryladamantane-1-carboxamides Using Phosphorus Trichloride.

- MDPI. (2021, November 14).

- BenchChem. (n.d.).

- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.

- PMC. (2023, March 21).

- Organic Chemistry Portal. (n.d.).

- MDPI. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

- Organic Chemistry Portal. (n.d.).

- PubMed. (2015, March 26). Novel 1-(2-aryl-2-adamantyl)

- PMC. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.

- ResearchGate. (2014, June 26).

- Semantic Scholar. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. connectsci.au [connectsci.au]

- 3. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. byjus.com [byjus.com]

- 7. chemistnotes.com [chemistnotes.com]